4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Description
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 5, and a 4-chlorophenyl-substituted thiazole ring at position 4 (Figure 1). Its synthesis typically involves multi-step reactions, including cyclization and cross-coupling strategies, to assemble the triazole and thiazole moieties .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c1-11-17(22-23-24(11)15-4-2-3-14(20)9-15)18-21-16(10-25-18)12-5-7-13(19)8-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUYWLMZAVLTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base to form 4-(4-chlorophenyl)-1,3-thiazole.
Formation of the triazole ring: The thiazole intermediate is then reacted with 3-fluorobenzyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Methylation: The final step involves methylation of the triazole ring to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit potent antimicrobial properties. For instance, compounds similar to 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole have shown effectiveness against various bacterial strains and fungi. The presence of halogen substituents (like chlorine and fluorine) enhances the lipophilicity and bioactivity of these compounds.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. Studies suggest that modifications in the structure can lead to selective cytotoxicity against cancer cells while sparing normal cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Insecticidal Activity
The compound's structural characteristics allow it to interact with biological systems in insects, making it a candidate for development as an insecticide. Research has demonstrated that certain triazoles can disrupt hormonal functions in pests, leading to effective pest management solutions.
Agricultural Applications
In agriculture, triazole derivatives are utilized primarily as fungicides. Their mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes, which is essential for maintaining cell integrity. This application is particularly relevant in combating resistant fungal strains that threaten crop yields.
Material Science Applications
Triazoles are also being explored in material science for their potential use in:
- Polymer Chemistry : Incorporating triazole units into polymers can enhance thermal stability and mechanical properties.
- Coordination Chemistry : The ability of triazoles to act as ligands in coordination complexes opens avenues for developing new materials with unique electronic properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of triazoles exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that specific substitutions on the triazole ring could enhance potency by up to three times compared to unsubstituted analogs.
Case Study 2: Insecticidal Properties
Another research effort focused on evaluating the insecticidal properties of chlorinated triazoles against agricultural pests. Results indicated a high mortality rate among treated populations, suggesting that these compounds could be viable alternatives to conventional insecticides.
Data Summary Table
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria and fungi |
| Anticancer agents | Selective cytotoxicity | |
| Agriculture | Fungicides | Inhibition of fungal growth |
| Insecticides | High mortality rates in pests | |
| Material Science | Polymer development | Enhanced thermal stability |
| Coordination chemistry | New materials with unique properties |
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The structural and functional properties of this compound can be contextualized by comparing it with isostructural and functionally related derivatives. Key analogs include halogen-substituted triazole-thiazole hybrids and related heterocyclic systems.
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural Isostructurality and Halogen Effects
The target compound and its analogs (e.g., Analog 4 and Analog 5) exhibit isostructurality in their crystalline forms, despite differing halogen substituents (Cl vs. F). Single-crystal X-ray diffraction studies reveal triclinic P-1 symmetry with two independent molecules per asymmetric unit. The planar triazole-thiazole framework remains conserved, while halogen substituents influence intermolecular interactions (e.g., C–H···X and π–π stacking). For example:
- Analog 4 (Cl substituent) shows slightly shorter halogen-based van der Waals contacts compared to Analog 5 (F substituent), likely due to the larger atomic radius of Cl .
Research Findings and Implications
Halogen Substitution : Chlorine enhances bioactivity but may reduce solubility, whereas fluorine improves metabolic stability without significantly compromising activity .
Crystal Engineering : Isostructurality enables predictable solid-state behavior, critical for pharmaceutical formulation .
Structure-Activity Relationship (SAR) : The position of fluorine (3- vs. 4-) on the phenyl ring affects electronic distribution and steric bulk, influencing target engagement .
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 276.733 g/mol. The structure features a triazole ring, which is known for its significant pharmacological properties, linked to a thiazole moiety and substituted phenyl groups.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.733 g/mol |
| Key Functional Groups | Triazole, Thiazole |
| Substituents | 4-Chlorophenyl, 3-Fluorophenyl |
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of this compound. For instance, compounds containing both thiazole and triazole rings have been shown to exhibit significant cytotoxicity against various cancer cell lines. One study reported that derivatives with similar structures demonstrated IC50 values below that of standard chemotherapeutics like doxorubicin .
Case Study: Anticancer Screening
A recent investigation evaluated the anticancer activity of similar thiazole-triazole derivatives against the NCI60 cell line panel. Notably, compounds with methyl substitutions at specific positions displayed enhanced activity, suggesting that structural modifications can significantly influence efficacy .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research indicates that thiazole derivatives often possess antibacterial and antifungal activities due to their ability to interact with microbial enzymes and disrupt cellular processes.
Antifungal Mechanism
The antifungal mechanism is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cells, which is critical for maintaining cell membrane integrity . In vitro studies have shown promising results against various fungal strains, indicating potential as a therapeutic agent in treating fungal infections.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole and triazole compounds reveals that electron-withdrawing groups (like chlorine) at specific positions enhance biological activity. For instance:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring increases lipophilicity and enhances interaction with biological targets.
- Methyl Group Influence : Methyl groups at strategic positions can improve binding affinity to target proteins involved in cancer proliferation pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Triazole Formation : Employing azide-alkyne cycloaddition reactions to construct the triazole framework.
- Final Coupling : Combining the thiazole and triazole components through coupling reactions.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction efficiency be optimized?
The compound can be synthesized via heterocyclic condensation reactions. A validated method involves:
- Step 1 : Reacting substituted chlorophenyl-thiazole precursors with fluorophenyl-triazole intermediates under catalytic conditions (e.g., PEG-400 solvent, Bleaching Earth Clay catalyst at pH 12.5) at 70–80°C for 1 hour .
- Step 2 : Monitoring reaction progress via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid for purification.
Optimization : Adjust catalyst loading (e.g., 10–15 wt%) and solvent polarity (PEG-400 vs. DMF) to improve yield. Confirm purity via melting point analysis and chromatographic techniques.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
Key techniques include:
- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-F stretch at ~1250 cm⁻¹) .
- NMR : Use - and -NMR to assign aromatic protons (δ 7.2–8.1 ppm) and triazole/thiazole carbons (δ 140–160 ppm). Compare shifts with structurally analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) .
- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G**) to predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) to prioritize synthesis. For example, fluorophenyl groups enhance lipophilicity and membrane permeability .
- Reaction Path Search : Apply ICReDD’s workflow to simulate reaction pathways and identify optimal conditions (e.g., solvent, temperature) before lab testing .
Q. How should researchers resolve contradictions in spectral or analytical data during characterization?
- Case Study : If elemental analysis shows discrepancies (e.g., C% 69.48 observed vs. 69.12 theoretical), verify via:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. thiazole substitution patterns) using single-crystal data .
- Cross-Validation : Compare -NMR shifts with fluorophenyl reference compounds (e.g., δ -110 to -115 ppm for meta-F substitution) .
Q. What strategies are effective for scaling up synthesis while maintaining regiochemical control?
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to minimize side reactions in large batches .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce decomposition .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
